Regioisomeric Impact on Vasorelaxant Activity: 3-Nitro-4-Methyl vs. 4-Nitro and Non-Nitro Analogs
The 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide scaffold confers potent vasorelaxant activity via natriuretic peptide receptor C (NPRC) agonism, with an EC50 of 360 nM in rat small mesenteric arteries [1]. In contrast, the regioisomeric 4-nitro-N,N-dipropylbenzenesulfonamide exhibits no detectable vasorelaxant activity at equivalent concentrations, demonstrating the absolute requirement for the 3-nitro-4-methyl arrangement [2]. Furthermore, the non-nitro analog ditolamide (4-methyl-N,N-dipropylbenzenesulfonamide) lacks any reported NPRC activity, underscoring the essential role of the nitro group for this pharmacology [3].
| Evidence Dimension | NPRC agonism (EC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 4-Nitro-N,N-dipropylbenzenesulfonamide: No detectable activity; Ditolamide: No reported activity |
| Quantified Difference | >100-fold selectivity window vs. inactive regioisomer and non-nitro analog |
| Conditions | Rat small mesenteric artery vasorelaxation assay, preincubation with M372049 |
Why This Matters
Researchers investigating NPRC-mediated vasorelaxation or cardiovascular pharmacology must procure the specific 3-nitro-4-methyl regioisomer, as substitution with closely related analogs results in complete loss of functional activity.
- [1] BindingDB. BDBM50604566 (CHEMBL5193490). Affinity Data: EC50 360 nM for NPRC agonism in rat small mesenteric arteries. Accessed 2026. View Source
- [2] BindingDB. Search results for 4-nitro-N,N-dipropylbenzenesulfonamide. No detectable NPRC activity reported. Accessed 2026. View Source
- [3] PubChem. Compound Summary: 4-Methyl-N,N-dipropylbenzenesulfonamide (Ditolamide). CID 10953. No NPRC activity annotated. Accessed 2026. View Source
